N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride
Description
Chemical Structure: The compound features a pyridine ring substituted at position 3 with an ester linkage to an N-methyl-N-phenylcarbamate group and at position 2 with a (diethylamino)methyl group. The hydrochloride salt enhances aqueous solubility.
Molecular Formula:
C₁₉H₂₃ClN₄O₃
Molecular Weight: ~390.86 g/mol (calculated).
Properties
CAS No. |
69766-56-9 |
|---|---|
Molecular Formula |
C18H24ClN3O2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
diethyl-[[3-[methyl(phenyl)carbamoyl]oxypyridin-2-yl]methyl]azanium;chloride |
InChI |
InChI=1S/C18H23N3O2.ClH/c1-4-21(5-2)14-16-17(12-9-13-19-16)23-18(22)20(3)15-10-7-6-8-11-15;/h6-13H,4-5,14H2,1-3H3;1H |
InChI Key |
SQCQMVBFUDYOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC1=C(C=CC=N1)OC(=O)N(C)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Stepwise Synthesis
Step 1: Synthesis of the Intermediate
- Reactants: 2-(N-methylamino)-3-hydroxymethylpyridine and Boc-sarcosine (tert-butoxycarbonyl sarcosine)
- Conditions: Dissolved in an organic solvent such as dichloromethane or bis-chloromethane, cooled to -5 to -10 °C
- Catalysts: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and dimethylamino naphthyridine
- Procedure: The mixture is stirred for approximately 2 hours under low temperature, followed by washing with aqueous ammonium chloride or 1% hydrochloric acid solution, drying, concentration, and recrystallization
- Outcome: The intermediate 3-(tert-Butoxycarbonyl-methyl amino) acetoxy-methyl)-2-picolylamine is obtained in 88–92% yield with high purity.
Step 2: Formation of the Carbamate Ester
- Reactants: The intermediate from Step 1 and 1-chloroethyl chloroformate
- Conditions: Dissolved in an organic solvent (dichloromethane or ethyl acetate), reaction catalyzed by N,N-diisopropylethylamine (DIPEA) at room temperature, then heated to 40 °C for 1–2 hours
- Workup: After reaction completion, the mixture is washed with aqueous ammonium chloride or hydrochloric acid, dried, concentrated, and precipitated by adding ethyl acetate and hydrochloride at -5 to 0 °C
- Outcome: The target carbamate ester hydrochloride is isolated as a white solid with approximately 80% yield and HPLC purity exceeding 86%.
Reaction Conditions and Optimization
| Parameter | Optimal Range/Value | Notes |
|---|---|---|
| Temperature (Step 1) | -5 to -10 °C | Low temperature favors selectivity |
| Catalyst (Step 1) | EDCI (1.25 eq), Dimethylamino naphthyridine (0.3 eq) | Efficient coupling agents |
| Solvent (Step 1) | Dichloromethane, bis-chloromethane | Organic solvents with good solubility |
| Temperature (Step 2) | Room temperature to 40 °C | Controlled heating for completion |
| Base (Step 2) | DIPEA (1–1.3 eq) | Catalyzes chloroformate reaction |
| Solvent (Step 2) | Dichloromethane, ethyl acetate | Suitable for carbamate formation |
| Precipitation Temperature | -5 to 0 °C | For hydrochloride salt crystallization |
Advantages of the Method
- High Purity and Yield: The method achieves product purities above 86% and yields up to 92% in intermediate steps.
- Mild Reaction Conditions: Low temperatures and moderate heating reduce side reactions.
- Scalability: The straightforward workup and crystallization steps facilitate industrial production.
- Reduced Side Reactions: The use of specific catalysts and controlled addition minimizes impurities.
Additional Synthetic Considerations
Carbamate Formation Chemistry
Carbamate synthesis typically involves the reaction of amines with chloroformates or carbonates under basic catalysis. Alternative methods include:
- Use of N-hydroxysuccinimide esters or disuccinimidyl carbonates for mild and selective carbamate formation.
- Three-component coupling involving amines, carbon dioxide, and alkyl halides catalyzed by cesium carbonate and tetrabutylammonium iodide in anhydrous solvents.
- Metal-catalyzed carbonylation using nickel or palladium complexes under CO pressure for specific carbamate derivatives.
These methods provide context but are less directly applicable to the specific compound discussed here.
Summary Table of Preparation Method
| Step | Reactants | Conditions | Catalysts/Bases | Yield (%) | Product/Purity |
|---|---|---|---|---|---|
| 1 | 2-(N-methylamino)-3-hydroxymethylpyridine + Boc-sarcosine | -5 to -10 °C, 2 h, organic solvent | EDCI, dimethylamino naphthyridine | 88–92 | 3-(tert-Butoxycarbonyl-methyl amino) acetoxy-methyl)-2-picolylamine |
| 2 | Intermediate + 1-chloroethyl chloroformate | RT to 40 °C, 1–2 h, organic solvent | DIPEA | ~80 | N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl) ester hydrochloride |
This detailed analysis consolidates the most reliable and comprehensive preparation data available for N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl) ester hydrochloride, providing a robust foundation for further research and industrial application.
Chemical Reactions Analysis
Esterification and Transesterification Reactions
The carbamate ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:
-
Reaction with thionyl chloride (SOCl₂) : Converts the carbamate ester to an acyl chloride intermediate, enabling subsequent reactions with amines or alcohols .
-
Carbonyl diimidazole (CDI) activation : Facilitates esterification with hydroxylamine hydrochloride or alkylenediamines in inert solvents (e.g., THF, acetonitrile) to form hydroxamic acids or urea derivatives .
Table 1: Esterification Reactions
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxylamine HCl | CDI, THF, 24°C, 2–24 hrs | Hydroxamic acid derivative | 60–85% | |
| Cyclohexylamine | CDI, triethylamine, acetonitrile, 12 hrs | N-Alkyl carbamate | 75% |
Nucleophilic Aromatic Substitution
The pyridyl ring participates in reactions with nucleophiles under activating conditions:
-
Electron-withdrawing groups (e.g., nitro, acyl) enhance reactivity at ortho/para positions. For example, substitution of methoxy groups with amines occurs at 130°C in closed vessels .
-
Ammonia treatment : Replaces methoxy groups on aromatic rings with amino groups, yielding derivatives with improved solubility .
Reduction and Oxidation
-
Sodium borohydride (NaBH₄) : Reduces ketones or aldehydes adjacent to the carbamate group .
-
Swern oxidation : Converts primary alcohols to aldehydes, enabling further functionalization (e.g., gem-difluorination using XtalFluor-E) .
Table 2: Reduction/Oxidation Profiles
| Substrate | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Cyclopropyl alcohol | TPAP, NMO | Cyclopropyl aldehyde | Fragment coupling in synthesis | |
| Primary alcohol | XtalFluor-E, Et₃N- 3HF | gem-Difluoride | Bioactive analog synthesis |
Deprotection and Functionalization
-
Boc deprotection : Trifluoroacetic acid (TFA) removes tert-butoxycarbonyl (Boc) groups, yielding free amines for further reactions .
-
Tosylation/iodination : Converts alcohols to tosylates or iodides, enabling nucleophilic substitutions (e.g., with TBAF or morpholine) .
Biological Activity Modulation
Reactions targeting the diethylamino group enhance pharmacological properties:
-
Quaternization : Forms ammonium salts for improved water solubility.
-
Acylation : Introduces lipophilic groups to enhance blood-brain barrier penetration .
Stability and Degradation
-
Hydrolysis : The carbamate ester hydrolyzes under acidic (HCl) or basic (NaOH) conditions to yield methylamine and phenylcarbamic acid derivatives .
-
Thermal decomposition : At >150°C, cleavage of the pyridyl-methyl bond occurs, forming volatile byproducts .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is primarily explored for its potential as a therapeutic agent targeting neurological disorders. Its derivatives exhibit anticholinergic properties, making them candidates for medications aimed at conditions such as Alzheimer's disease and other cognitive impairments. Research indicates that compounds with similar structures can modulate nicotinic acetylcholine receptors, which are critical in neurotransmission and cognitive functions .
Case Studies
- A study focused on the synthesis of derivatives of N-Methyl-N-phenylcarbamic acid demonstrated their efficacy as selective α4β2-nicotinic acetylcholine receptor partial agonists. These compounds showed promise as novel antidepressants with unique mechanisms of action .
- Another investigation into the pharmacodynamics of similar compounds revealed their potential in treating conditions associated with impaired cholinergic signaling, emphasizing the need for further clinical evaluation.
Organic Synthesis
Synthetic Intermediates
N-Methyl-N-phenylcarbamic acid (2-(diethylamino)methyl-3-pyridyl)ester hydrochloride serves as a versatile synthetic intermediate in organic chemistry. It can be utilized in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable for developing new compounds.
Table: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl N-phenylcarbamate | Methyl N-phenylcarbamate | Common precursor for various carbamates; industrial applications. |
| Diethylcarbamazine | Diethylcarbamazine | Antiparasitic drug; distinct pharmacological properties. |
| Phenylurea | Phenylurea | Used in herbicides; differing functional groups lead to varied biological activity. |
Anticholinergic Effects
Research has demonstrated that the compound exhibits notable biological activities, particularly through its interaction with cholinergic systems. The anticholinergic effects can be beneficial in treating conditions characterized by excessive cholinergic activity, such as certain types of poisoning or overactivity of the parasympathetic nervous system .
Potential Therapeutic Applications
The compound's structural analogs have been investigated for their potential roles in treating various diseases related to neurotransmitter dysregulation. For instance, studies have shown that modifications to the compound can enhance its selectivity and potency at nicotinic receptors, paving the way for innovative therapeutic strategies .
Regulatory Considerations
As with any compound intended for pharmaceutical use, regulatory pathways must be navigated to ensure safety and efficacy. The synthesis and application of this compound must comply with guidelines set forth by regulatory bodies such as the FDA, which oversee drug development processes and clinical trials .
Mechanism of Action
The mechanism of action of DIETHYL-[[3-[METHYL(PHENYL)CARBAMOYL]OXYPYRIDIN-2-YL]METHYL]AZANIUMCHLORIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Carbamate ester : Provides metabolic stability compared to simple esters.
- Diethylamino group: Enhances lipophilicity and cationic character at physiological pH.
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key differences and similarities with two pharmacopeial compounds: Dicyclomine Hydrochloride and Metcaraphen Hydrochloride .
Physicochemical and Pharmacological Insights
Solubility :
- The pyridyl group in the target compound may improve aqueous solubility compared to the aliphatic bicyclohexyl (Dicyclomine) or cyclopentane (Metcaraphen) cores.
- Hydrochloride salt formation is critical for all three compounds to enhance bioavailability.
Receptor Interactions :
- Dicyclomine’s bicyclohexyl group contributes to high muscarinic receptor affinity, while the pyridyl-carbamate structure of the target compound may alter receptor selectivity or binding kinetics.
- The 3,4-dimethylphenyl group in Metcaraphen likely enhances lipophilicity, favoring peripheral vs. central effects compared to the pyridyl system .
Analytical and Stability Considerations
Packaging :
Assay Methods :
Research Findings and Implications
- Structural-Activity Relationships (SAR): Replacement of aliphatic cores (e.g., bicyclohexyl) with pyridyl-carbamate systems may reduce off-target effects while maintaining anticholinergic activity. The diethylamino group’s positioning influences tissue penetration; the pyridyl group’s planar structure could limit CNS access compared to Dicyclomine.
Synthetic Challenges :
- The target compound’s complex structure requires multi-step synthesis, contrasting with simpler esterification processes for Dicyclomine and Metcaraphen.
Q & A
Basic: What are the recommended analytical methods for verifying the purity and structural integrity of this compound?
Answer:
- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. A mobile phase gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) is recommended for resolving polar impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode confirms molecular weight, with attention to isotopic patterns for chlorine-containing fragments .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) should match predicted chemical shifts for the pyridyl, carbamate, and diethylamino groups. Compare with analogous compounds like Dicyclomine Hydrochloride (C19H35NO2·HCl) for validation .
Basic: How should researchers design a synthesis protocol for this ester hydrochloride derivative?
Answer:
- Stepwise Synthesis :
- Esterification : React N-Methyl-N-phenylcarbamic acid with 2-(diethylamino)methyl-3-pyridinol using N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) as a coupling agent. Monitor reaction progress via TLC .
- Hydrochloride Formation : Treat the free base with dry HCl gas in anhydrous ether to precipitate the hydrochloride salt. Confirm salt formation via FT-IR (e.g., N-H stretching at ~2500 cm⁻¹) .
- Purification : Use recrystallization from ethanol/diethyl ether mixtures to remove unreacted starting materials .
Advanced: How can crystallographic data resolve discrepancies in reported structural configurations of this compound?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated acetonitrile solution. Use SHELXL for refinement, focusing on torsional angles of the pyridyl and diethylamino groups to resolve stereochemical ambiguities. Compare with SHELX-refined structures of related compounds like Metcaraphen Hydrochloride (C20H31NO2·HCl) .
- Validation : Cross-reference bond lengths and angles with Cambridge Structural Database (CSD) entries for carbamate esters. Discrepancies >0.05 Å in bond lengths may indicate conformational flexibility or synthesis artifacts .
Advanced: What strategies mitigate instability during long-term storage of this hydrochloride salt?
Answer:
- Storage Conditions : Store in amber glass vials under argon at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to humidity, as hydrochloride salts are hygroscopic .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products (e.g., free amine or phenolic byproducts) indicate hydrolysis pathways .
Basic: What solvent systems are optimal for solubility studies of this compound?
Answer:
- Polar Solvents : DMSO and methanol are ideal for initial solubility screening due to the compound’s ionic nature. For biological assays, use PBS (pH 7.4) with ≤1% DMSO to maintain stability .
- Partition Coefficient (Log P) : Estimate via shake-flask method using octanol/water. Expected Log P ~2.5 due to the diethylamino group’s hydrophilicity and aromatic moieties’ hydrophobicity .
Advanced: How can researchers address conflicting bioactivity data in different assay conditions?
Answer:
- Assay Optimization :
- Buffer pH : Adjust to 7.4 (physiological pH) to account for ionization of the diethylamino group (pKa ~9.0). Activity discrepancies at lower pH may reflect altered charge states .
- Control Compounds : Include structurally similar esters (e.g., 3,4-dimethylphenyl methylcarbamate) as positive/negative controls to validate assay specificity .
- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize batch-to-batch variability .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of fine powder .
- First Aid : For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical evaluation .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with a flexible ligand (carbamate ester) and rigid receptor (e.g., acetylcholinesterase). Focus on hydrogen bonding with the pyridyl nitrogen and hydrophobic interactions with the phenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-receptor complex; deviations >2.5 Å suggest poor fit .
Basic: What spectroscopic techniques confirm the presence of the hydrochloride counterion?
Answer:
- Chloride Ion Test : Use a silver nitrate solution to precipitate AgCl (white curdy precipitate) from an aqueous sample .
- X-ray Photoelectron Spectroscopy (XPS) : Detect chlorine 2p peaks at ~198 eV binding energy. Compare with non-hydrochloride analogs to confirm salt formation .
Advanced: How do researchers validate the absence of genotoxic impurities in synthesized batches?
Answer:
- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 fraction). A negative result (≤2-fold revertant increase vs. control) indicates no mutagenicity .
- LC-MS/MS Screening : Target impurities like unreacted 2-(diethylamino)methyl-3-pyridinol with a detection limit of ≤0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
